Centanafadine Hydrochloride: A Technical Overview of its Triple Reuptake Inhibition Mechanism
Centanafadine Hydrochloride: A Technical Overview of its Triple Reuptake Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centanafadine hydrochloride is an investigational non-stimulant medication currently in development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), centanafadine presents a unique pharmacological profile by modulating three key neurotransmitter systems implicated in the pathophysiology of ADHD. This technical guide provides an in-depth examination of the core mechanism of action of centanafadine, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its pharmacological activity.
Core Mechanism of Action: Triple Reuptake Inhibition
Centanafadine exerts its therapeutic effects by binding to and inhibiting the presynaptic transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). This inhibition leads to a decrease in the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.
The affinity of centanafadine for these transporters is not uniform, exhibiting a preferential action for norepinephrine and dopamine over serotonin.[1] This nuanced activity may contribute to its efficacy in treating core ADHD symptoms with a potentially favorable side-effect profile.[1]
Signaling Pathway of Centanafadine
The following diagram illustrates the mechanism of action of centanafadine at the synaptic level.
Quantitative Data: Binding Affinity and Transporter Occupancy
The potency of centanafadine at each transporter has been quantified through in vitro and in vivo studies.
In Vitro Receptor Binding Affinity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of centanafadine for the norepinephrine, dopamine, and serotonin transporters. These values were determined using in vitro reuptake inhibition assays.[2]
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
Data sourced from Bymaster et al., 2012.[2]
In Vivo Transporter Occupancy
Positron Emission Tomography (PET) studies in healthy male adults have been conducted to determine the in vivo occupancy of centanafadine at the monoamine transporters.
| Transporter | IC50 (ng/mL) | Maximal Observable Target Occupancy (TOmax) |
| Norepinephrine Transporter (NET) | 132 ± 65 | 64 ± 7% |
| Dopamine Transporter (DAT) | 1580 ± 186 | Assumed 100% |
| Serotonin Transporter (SERT) | 1760 ± 309 | Assumed 100% |
Data are presented as mean ± standard error.[3]
Clinical Efficacy in ADHD
Multiple Phase 3 clinical trials have evaluated the efficacy of centanafadine in adults, adolescents, and children with ADHD. The primary outcome in these studies was the change from baseline in ADHD symptom severity, as measured by standardized rating scales.
Adult Phase 3 Trials (NCT03605680 and NCT03605836)
| Treatment Group | Mean Change from Baseline in AISRS Total Score (Day 42) | p-value vs. Placebo (Study 1) | p-value vs. Placebo (Study 2) |
| Centanafadine 200 mg/day | -12.1 | 0.019 | 0.002 |
| Centanafadine 400 mg/day | -12.5 | 0.039 | <0.001 |
| Placebo | -8.1 | - | - |
AISRS: Adult ADHD Investigator Symptom Rating Scale.[1]
Adolescent and Child Phase 3 Trials (NCT05257265 and NCT05428033)
| Population | Treatment Group | Mean Change from Baseline in ADHD-RS-5 Total Score (Week 6) | p-value vs. Placebo |
| Adolescents (13-17 years) | High-Dose Centanafadine | -18.5 | 0.0006 |
| Placebo | -14.2 | - | |
| Children (6-12 years) | High-Dose Centanafadine | -16.3 | <0.001 |
| Placebo | -10.8 | - |
ADHD-RS-5: ADHD Rating Scale, 5th Edition.[4][5]
Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay
The IC50 values for centanafadine were likely determined using a competitive radioligand binding assay in cells expressing the human norepinephrine, dopamine, or serotonin transporters. A generalized protocol for such an assay is as follows:
Positron Emission Tomography (PET) Imaging for Transporter Occupancy
The in vivo transporter occupancy of centanafadine was assessed using PET imaging in healthy human subjects. The general methodology for this type of study is outlined below:
Phase 3 Clinical Trial Design (Adult ADHD)
The adult Phase 3 trials for centanafadine (NCT03605680 and NCT03605836) were randomized, double-blind, placebo-controlled, parallel-group studies.[1]
Conclusion
Centanafadine hydrochloride is a promising investigational agent for ADHD with a well-defined mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its preferential activity at NET and DAT, coupled with a moderate effect on SERT, provides a rational basis for its efficacy in treating the core symptoms of ADHD. The quantitative data from both preclinical and clinical studies support its continued development. The experimental methodologies outlined in this guide provide a framework for understanding the generation of the key data supporting the pharmacological profile of centanafadine.
References
- 1. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
